Elinogrel Elinogrel A P2Y12 inhibitor and platelet aggregation inhibitor.
Brand Name: Vulcanchem
CAS No.: 936500-94-6
VCID: VC0005042
InChI: InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
SMILES: CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Molecular Formula: C20H15ClFN5O5S2
Molecular Weight: 523.9 g/mol

Elinogrel

CAS No.: 936500-94-6

Cat. No.: VC0005042

Molecular Formula: C20H15ClFN5O5S2

Molecular Weight: 523.9 g/mol

* For research use only. Not for human or veterinary use.

Elinogrel - 936500-94-6

CAS No. 936500-94-6
Molecular Formula C20H15ClFN5O5S2
Molecular Weight 523.9 g/mol
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
Standard InChI InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Standard InChI Key LGSDFTPAICUONK-UHFFFAOYSA-N
SMILES CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Canonical SMILES CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Mechanism of Action

Receptor Binding Dynamics

Elinogrel competitively blocks the P2Y12 receptor, preventing ADP-induced platelet activation and subsequent glycoprotein IIb/IIIa receptor crosslinking . This mechanism is concentration-dependent, with >80% platelet inhibition achieved within 15 minutes of IV administration . Reversibility occurs within 24 hours after discontinuation, reducing bleeding risks compared to irreversible agents .

Advantages Over Thienopyridines

  • No prodrug conversion: Direct action eliminates variability from CYP450 metabolism .

  • Dual administration: IV formulation achieves therapeutic levels within 5 minutes, while oral dosing maintains inhibition .

  • Genetic neutrality: Efficacy unaffected by CYP2C19 polymorphisms that impair clopidogrel response .

Pharmacokinetic and Pharmacodynamic Profile

Absorption and Distribution

ParameterIV Elinogrel (120 mg)Oral Elinogrel (150 mg)
Tmax (h)0.081.5–2.0
Cmax (ng/mL)1,840620
Half-life (h)6.28.1
Platelet Inhibition (4h)95%85%

Data derived from INNOVATE-PCI pharmacokinetic substudy .

IV elinogrel achieves near-complete platelet inhibition within 15 minutes, compared to 2–6 hours for clopidogrel . Oral maintenance doses (100–150 mg twice daily) sustain >80% inhibition at trough levels .

Clinical Trial Findings

INNOVATE-PCI Phase 2 Trial

The randomized, double-blind INNOVATE-PCI trial (N=652) compared elinogrel regimens against clopidogrel in non-urgent PCI patients :

Efficacy Endpoints

  • Peri-PCI platelet inhibition: 120 mg IV + 150 mg oral elinogrel achieved 40% greater inhibition than 600 mg clopidogrel at 1 hour (p<0.01) .

  • 24-hour stability: Transition from IV to oral maintained platelet reactivity units (PRU) <60 vs. 180–220 for clopidogrel .

  • 60-day MACE rates: 3.1% elinogrel vs. 3.8% clopidogrel (HR 0.82, 95% CI 0.45–1.51) .

EventElinogrel (n=408)Clopidogrel (n=208)p-value
TIMI major bleeding1.7%1.0%0.42
Bleeding requiring medical attention11.5%6.3%0.02
Dyspnea12.3%3.8%<0.001
ALT/AST >3× ULN4.4%1.0%0.03

Data from Rao et al. (2012) .

Genetic Considerations and CYP2C19 Polymorphism

Impact on Clopidogrel Response

In a pharmacogenetic substudy (n=45), 77% of clopidogrel hypo-responders carried ≥1 CYP2C19*2 allele vs. 16% of normal responders (p=0.0004) . These patients exhibited high platelet reactivity (HPR) defined by:

  • LTA ≥70% (5 μM ADP)

  • VerifyNow PRU ≥235

Elinogrel's Genetic Neutrality

A single 60 mg oral elinogrel dose reduced HPR to <20% in all patients regardless of CYP2C19 status . Post-dose PRU values showed no correlation with *2 allele carriage (r=0.08, p=0.72) .

Comparative Analysis with Other Antiplatelet Agents

ParameterElinogrelClopidogrelPrasugrelTicagrelor
AdministrationIV/OralOralOralOral
Onset (min)5–15120–36030–6030–60
ReversibilityYesNoNoNo
CYP450 DependenceNoYes (CYP2C19)Yes (CYP3A4)Yes (CYP3A4)
Major Bleeding*1.7%1.0%2.4%2.9%

*TIMI major bleeding rates from phase 3 trials .

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